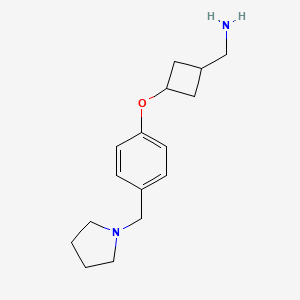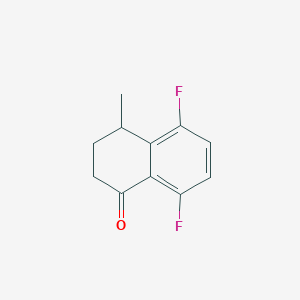
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine is a chemical compound that features a pyrrolidine ring, a phenoxy group, and a cyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrrolidin-1-ylmethyl intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl group.
Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the pyrrolidin-1-ylmethyl intermediate reacts with a phenol derivative.
Cyclobutyl group incorporation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-1-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery efforts.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring and phenoxy group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)methylphenylmethanamine: Similar structure but lacks the cyclobutyl group.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which is a common scaffold in medicinal chemistry.
Phenoxycyclobutyl derivatives: Compounds with a phenoxy group attached to a cyclobutyl ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of these structural features, which can confer distinct properties and activities compared to its analogs.
Propiedades
Número CAS |
917816-00-3 |
|---|---|
Fórmula molecular |
C16H24N2O |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
[3-[4-(pyrrolidin-1-ylmethyl)phenoxy]cyclobutyl]methanamine |
InChI |
InChI=1S/C16H24N2O/c17-11-14-9-16(10-14)19-15-5-3-13(4-6-15)12-18-7-1-2-8-18/h3-6,14,16H,1-2,7-12,17H2 |
Clave InChI |
BRIAXIWBBYSJST-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=CC=C(C=C2)OC3CC(C3)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid](/img/structure/B8637714.png)


![Ethanone, 2-bromo-1-[4-(methylthio)phenyl]-2-phenyl-](/img/structure/B8637740.png)



![N-[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B8637758.png)
![1-(2,6-dichlorothieno[2,3-b]pyridin-5-yl)Ethanone](/img/structure/B8637765.png)


